![molecular formula C22H14ClF2N7O2 B2996646 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide CAS No. 1171924-68-7](/img/structure/B2996646.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a pyrazole ring, a benzamide group, and a chlorophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving condensation, cyclization, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Anticancer Activity
Compounds with structures similar to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide have shown marked inhibition against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent anticancer activity on different cell lines, suggesting that compounds with this core structure, including our compound of interest, may have potential applications in cancer research and therapy (Kandeel et al., 2012). Moreover, the study of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and anticancer properties further emphasizes the potential of this structural class in drug discovery (Katariya et al., 2021).
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidin-4-one framework is also a known template for the design of enzyme inhibitors. Compounds bearing this scaffold have demonstrated significant inhibitory activity against enzymes such as adenosine deaminase (ADA), which plays a crucial role in various physiological processes. This suggests that our compound could be explored for its potential as an enzyme inhibitor, offering insights into new therapeutic strategies (La Motta et al., 2009).
Molecular Docking and Structural Analysis
Related compounds have been subject to molecular docking studies to explore their interactions with biological targets, highlighting the importance of structural analysis in understanding the bioactivity of compounds like this compound. These studies can provide a foundation for the rational design of new compounds with improved efficacy and specificity for their targets (Huang et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
Similar compounds have shown significant inhibitory activities against egfr tyrosine kinase . This inhibition could potentially lead to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound, by inhibiting EGFR tyrosine kinase, could potentially disrupt this pathway and its downstream effects .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model, as demonstrated by similar compounds . This is likely due to the compound’s inhibitory effect on EGFR tyrosine kinase and its downstream effects on cell proliferation and survival .
生化学分析
Biochemical Properties
The compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been reported to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Cellular Effects
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide has shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit cell cycle progression and induce apoptosis in certain cell lines .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activity of Protein Kinase B (PKB), a key component of intracellular signaling pathways regulating growth and survival . This inhibition is achieved through ATP-competitive binding, leading to a decrease in PKB activity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It has been observed that compounds containing similar structures undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, compounds with similar structures have shown to inhibit tumor growth in a breast cancer xenograft model .
Metabolic Pathways
It is known to interact with Protein Kinase B (PKB), a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Transport and Distribution
It is known that the compound is orally bioavailable, suggesting that it can be absorbed and distributed in the body .
特性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N7O2/c1-11-8-17(27-21(34)18-15(24)6-3-7-16(18)25)32(30-11)22-28-19-14(20(33)29-22)10-26-31(19)13-5-2-4-12(23)9-13/h2-10H,1H3,(H,27,34)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMJSIMFMMDXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

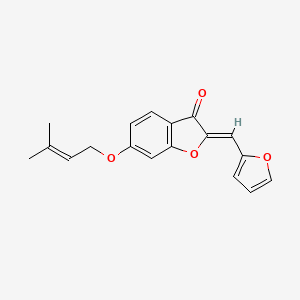
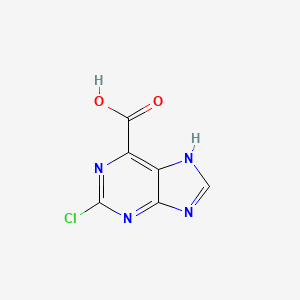

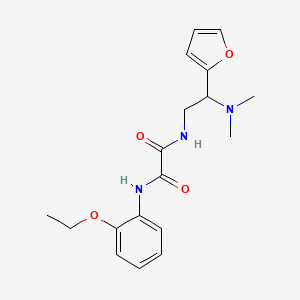
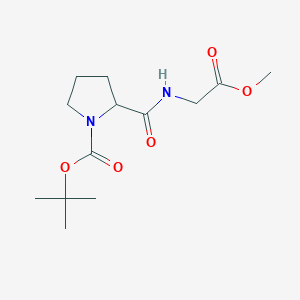
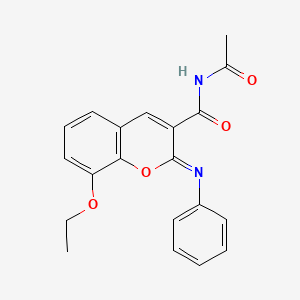
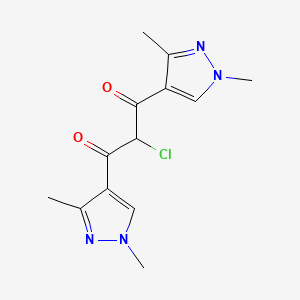


![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)
![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)


![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)